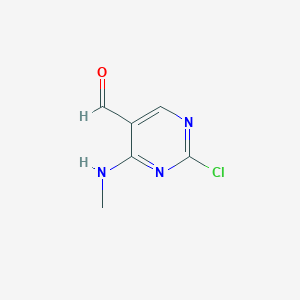

2-Chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-4-(methylamino)pyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O/c1-8-5-4(3-11)2-9-6(7)10-5/h2-3H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJYGRFRPWJCWEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=NC=C1C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Potential of a Versatile Pyrimidine Scaffold

The pyrimidine core is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] Its prevalence in biologically active molecules stems from its ability to engage in various non-covalent interactions with biological targets and its synthetic tractability. Within this vast chemical space, 2-Chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde emerges as a particularly valuable building block. Its trifunctional nature—a reactive chlorine atom, a secondary amine, and an aldehyde group—offers a versatile platform for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of this compound, from its fundamental properties to its application in the synthesis of kinase inhibitors and other potential therapeutics.

Core Molecular Attributes

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective utilization in multi-step syntheses. This section details the key identifiers and characteristics of this compound.

Chemical Identity and Nomenclature

-

Synonyms: this compound[2]

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. These parameters are crucial for predicting the compound's behavior in various solvent systems and its potential for oral bioavailability in derivative compounds.

| Property | Value | Source |

| Molecular Weight | 171.58 | [2][3] |

| LogP | 0.9842 | [2] |

| Topological Polar Surface Area (TPSA) | 54.88 Ų | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| Rotatable Bonds | 2 | [2] |

Synthesis and Purification

Retrosynthetic Analysis and Proposed Synthetic Pathway

The structure of this compound suggests a retrosynthetic disconnection pointing to a dichlorinated pyrimidine precursor. A logical starting material is 2,4-dichloro-5-formylpyrimidine, which can be synthesized from uracil.[5]

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 2,4-Dichloro-5-pyrimidinecarbaldehyde

This step involves the Vilsmeier-Haack formylation of uracil followed by chlorination.[5]

-

To a solution of uracil in a suitable solvent such as DMF, slowly add a Vilsmeier reagent (e.g., prepared from POCl₃ and DMF) at a controlled temperature.

-

After the reaction is complete, the intermediate 2,4-dihydroxy-5-pyrimidinecarbaldehyde is isolated.

-

The intermediate is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield 2,4-dichloro-5-pyrimidinecarbaldehyde.[5]

Step 2: Regioselective Nucleophilic Aromatic Substitution (SNAr)

The key to synthesizing the target molecule is the regioselective substitution of one of the chlorine atoms. The C4 position in 2,4-dichloropyrimidines is generally more susceptible to nucleophilic attack than the C2 position, especially with an electron-withdrawing group at C5.[6]

-

Dissolve 2,4-dichloro-5-pyrimidinecarbaldehyde in a suitable aprotic solvent (e.g., THF, DCM).

-

Cool the solution to 0 °C.

-

Slowly add one equivalent of methylamine (as a solution in a suitable solvent like ethanol or THF).

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

Purification

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound lies in the orthogonal reactivity of its three functional groups.

Caption: Reactive sites of this compound.

Nucleophilic Aromatic Substitution at C2

The remaining chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution (SNAr) reactions.[7] This allows for the introduction of a wide variety of substituents, including amines, alcohols, and thiols. The reactivity of this position is enhanced by the electron-withdrawing nature of the pyrimidine ring nitrogens.[8]

Exemplary Protocol: Synthesis of a Diamino-pyrimidine Derivative

-

To a solution of this compound in a polar aprotic solvent (e.g., DMSO, DMF), add a primary or secondary amine (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 equivalents).

-

Heat the reaction mixture to 80-120 °C and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent.

-

Purify the product by column chromatography or recrystallization.

Reactions of the Aldehyde Group

The aldehyde at the C5 position is a versatile handle for a variety of chemical transformations, including:

-

Reductive Amination: To introduce substituted amino-methyl groups.

-

Wittig Reaction: To form alkenes.

-

Condensation Reactions: With active methylene compounds to form chalcone-like structures.[7]

-

Oxidation: To the corresponding carboxylic acid.

-

Reduction: To the corresponding alcohol.

Application in Kinase Inhibitor Synthesis

Substituted pyrimidines are a prominent scaffold in the design of kinase inhibitors.[1][9][10] The structural features of this compound make it an ideal starting point for the synthesis of inhibitors targeting various kinases, such as Aurora kinases[9][10][11] and cyclin-dependent kinases (CDKs).[12] The typical strategy involves using the C2 and C4 positions to introduce moieties that interact with the hinge region of the kinase, while the C5 position can be elaborated to interact with the solvent-exposed region or other pockets of the ATP-binding site.

Spectroscopic Characterization

Unequivocal identification of this compound requires a combination of spectroscopic techniques. While a full experimental dataset is not publicly available, the expected spectral features can be predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show a singlet for the aldehyde proton (around 9-10 ppm), a singlet for the pyrimidine proton, a signal for the N-H proton (which may be broad), and a signal for the methyl group.

-

¹³C NMR: The spectrum will show distinct signals for the carbonyl carbon of the aldehyde (typically downfield, >180 ppm), the aromatic carbons of the pyrimidine ring, and the methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by key absorption bands corresponding to the functional groups present:

-

N-H stretch: A sharp to moderately broad band around 3300-3500 cm⁻¹.

-

C-H stretches: Aromatic and aliphatic C-H stretches just above and below 3000 cm⁻¹, respectively.

-

C=O stretch (aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹.

-

C=N and C=C stretches (aromatic ring): Multiple bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

-

Electron Impact (EI) or Electrospray Ionization (ESI): The mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of 171.58. A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) will be observed.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

Based on safety data for similar chloro-pyrimidine compounds, this substance should be considered hazardous.[13] It may cause skin and eye irritation, and may be harmful if swallowed or inhaled.[13][14]

Recommended Handling Procedures

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15]

-

Avoid inhalation of dust and vapors.[13]

-

Avoid contact with skin and eyes.[13]

-

Wash hands thoroughly after handling.[14]

Storage Conditions

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2][15]

-

Some suppliers recommend storage at 4°C under a nitrogen atmosphere.[2]

Conclusion and Future Outlook

This compound is a high-value synthetic intermediate with significant potential in drug discovery and medicinal chemistry. Its trifunctional nature allows for the creation of diverse molecular libraries with a wide range of biological activities. The continued exploration of its reactivity and its application in the synthesis of novel compounds, particularly in the area of kinase inhibitors, is likely to yield new therapeutic candidates for a variety of diseases. The synthetic strategies and characterization data presented in this guide provide a solid foundation for researchers looking to leverage the unique properties of this versatile pyrimidine building block.

References

-

Scribd. Chemistry 318: Ir, MS, Uv, NMR Spectros. Available from: [Link]

-

Aobchem. This compound. Available from: [Link]

-

Hou, C.J., et al. An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde. Heterocyclic Communications. 2011;17(1-2). Available from: [Link]

-

Reagentia. 5-PyriMidinecarboxaldehyde, 2-chloro-4-(MethylaMino)- (1 x 250 mg). Available from: [Link]

-

MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Available from: [Link]

-

PubChem. 2-Chloro-4-methylpyrimidine. Available from: [Link]

- Google Patents. CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof.

-

National Center for Biotechnology Information. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. J Med Chem. 2021;64(11):7562-7582. Available from: [Link]

-

PubMed. Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. J Med Chem. 2007;50(11):2597-600. Available from: [Link]

- Google Patents. EP1054004A1 - Novel pyrimidine-5-carboxamide derivatives.

-

PubMed. Discovery of novel thieno[2,3-d]pyrimidin-4-yl hydrazone-based inhibitors of cyclin D1-CDK4: synthesis, biological evaluation and structure-activity relationships. Part 2. Bioorg Med Chem. 2009;17(23):7850-60. Available from: [Link]

-

PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Eur J Med Chem. 2019;173:139-175. Available from: [Link]

-

Zenodo. Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Available from: [Link]

- Google Patents. Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine.

- Google Patents. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.

-

National Center for Biotechnology Information. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Eur J Med Chem. 2019;173:139-175. Available from: [Link]

-

Journal of the Chemical Society C. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Available from: [Link]

-

University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Available from: [Link]

-

National Center for Biotechnology Information. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. Eur J Med Chem. 2022;241:114639. Available from: [Link]

-

ResearchGate. (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Available from: [Link]

-

PubMed. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. J Med Chem. 2021;64(11):7562-7582. Available from: [Link]

-

PubMed. Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors. Bioorg Med Chem Lett. 2019;29(7):909-914. Available from: [Link]

-

National Center for Biotechnology Information. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein J Org Chem. 2008;4:23. Available from: [Link]

-

YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. Available from: [Link]

-

National Center for Biotechnology Information. Recent Advances in Pyrimidine-Based Drugs. Molecules. 2021;26(20):6297. Available from: [Link]

-

PubMed. Recent applications of click chemistry in drug discovery. Expert Opin Drug Discov. 2017;12(9):903-918. Available from: [Link]

-

UCLA Chemistry and Biochemistry. WebSpectra - Problems in NMR and IR Spectroscopy. Available from: [Link]

-

YouTube. H-NMR, IR, Mass Spec & Multispec (Live Recording) Organic Chemistry Pre-Finals Review. Available from: [Link]

-

Mendeleev Communications. Reactions of 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid and its esters with amines. The inverse of reactivity in a pyrimidine ring. Available from: [Link]

- Google.

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. CAS 839708-50-8 | this compound - Synblock [synblock.com]

- 4. allbiopharm.com [allbiopharm.com]

- 5. CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. zenodo.org [zenodo.org]

- 9. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of novel thieno[2,3-d]pyrimidin-4-yl hydrazone-based inhibitors of cyclin D1-CDK4: synthesis, biological evaluation and structure-activity relationships. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. file.bldpharm.com [file.bldpharm.com]

- 15. echemi.com [echemi.com]

A Technical Guide to 2-Chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a cornerstone for the development of a vast array of therapeutic agents.[1][2] Its inherent drug-like properties and synthetic versatility have made it a "privileged" structure in the design of targeted therapies.[1] Within this important class of heterocycles, 2-Chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde (CAS 839708-50-8) has emerged as a critical and highly versatile building block, particularly in the synthesis of kinase inhibitors for oncology and inflammatory diseases. This guide provides an in-depth technical overview of its synthesis, properties, reactivity, and applications, offering field-proven insights for researchers in drug discovery and development.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective use in multi-step syntheses.

| Property | Value | Source |

| CAS Number | 839708-50-8 | [3][4] |

| Molecular Formula | C₆H₆ClN₃O | [3][4] |

| Molecular Weight | 171.58 g/mol | [3][4] |

| Appearance | Solid | [3] |

| Purity | Typically ≥98% | [4] |

| Solubility | Soluble in common organic solvents such as dichloromethane and methanol. | |

| Storage | Recommended to be stored in a dry, sealed place at 4°C, protected from light and under a nitrogen atmosphere. | [4] |

Analytical Characterization:

While specific spectra are proprietary to commercial suppliers, analytical data including ¹H NMR, ¹³C NMR, HPLC, and LC-MS are typically available upon request from vendors.[3][5] Based on the structure and known chemical shifts of similar pyrimidine derivatives, the following are expected proton (¹H) and carbon (¹³C) NMR spectral features:

-

¹H NMR: The spectrum would be expected to show a singlet for the aldehydic proton (CHO) typically in the range of 9.5-10.5 ppm. The pyrimidine ring proton would appear as a singlet, likely downfield. The methyl group of the methylamino substituent would be a singlet, and the N-H proton of the methylamino group would also be present, with its chemical shift being solvent-dependent.

-

¹³C NMR: The carbonyl carbon of the aldehyde would be highly deshielded, appearing in the 180-190 ppm region. The carbon atoms of the pyrimidine ring would resonate in the aromatic region, with their specific shifts influenced by the chloro, methylamino, and formyl substituents. The methyl carbon would appear upfield.

Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry in positive ion mode would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 172.1, along with a characteristic isotopic pattern for the presence of one chlorine atom.

Synthesis and Manufacturing

The synthesis of this compound can be approached through a multi-step sequence, leveraging established pyrimidine chemistry. A plausible and efficient synthetic strategy involves the initial formylation of a suitable pyrimidine precursor, followed by chlorination and subsequent nucleophilic substitution. A key starting material for this process is 2,4-dichloro-5-formylpyrimidine.

A general representation of the synthetic pathway is as follows:

Sources

- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 839708-50-8 | this compound - Synblock [synblock.com]

- 4. chemscene.com [chemscene.com]

- 5. 5-PyriMidinecarboxaldehyde, 2-chloro-4-(MethylaMino)-(839708-50-8) 1H NMR [m.chemicalbook.com]

An In-Depth Technical Guide to the Structure Elucidation of 2-Chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 2-Chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde, a substituted pyrimidine of significant interest in medicinal chemistry and drug discovery.[1][2] As access to direct experimental data for this specific molecule is often limited to proprietary databases, this guide synthesizes foundational principles of spectroscopic analysis with data from closely related structural analogs to present a robust, predictive approach to its characterization. We will delve into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, explaining the causal logic behind spectral interpretation. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of modern analytical techniques for novel heterocyclic compounds.

Introduction: The Significance of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone in the architecture of biologically active molecules, most notably as a fundamental component of nucleobases in DNA and RNA. Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific substitution pattern of this compound, featuring a halogen, an amine, and an aldehyde functional group, presents a unique electronic and steric profile that makes it a valuable building block in the synthesis of more complex drug candidates. Accurate and unambiguous structural confirmation is the bedrock upon which all further biological and medicinal chemistry studies are built.

Foundational Analysis: Molecular Formula and Unsaturation

Before delving into spectroscopic analysis, the elemental composition and degree of unsaturation provide the initial constraints for possible structures.

-

Degree of Unsaturation : Using the formula (2C + 2 + N - H - X)/2, we calculate (12 + 2 + 3 - 6 - 1)/2 = 5. This indicates the presence of five rings and/or double bonds, consistent with an aromatic pyrimidine ring (4 units) and a carbonyl group (1 unit).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. For this compound, we will predict and analyze the ¹H, ¹³C, and DEPT spectra.

Experimental Protocol: NMR Analysis

-

Sample Preparation : Dissolve 5-10 mg of the high-purity compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like N-H.

-

Instrumentation : Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition : Obtain a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C spectrum.

-

DEPT-135 Acquisition : Run a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ carbons. CH and CH₃ groups will appear as positive peaks, while CH₂ groups will show as negative peaks. Quaternary carbons will be absent.

Predicted ¹H NMR Spectrum and Interpretation

Based on the analysis of similar substituted pyrimidines, the following proton signals are anticipated:

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.9 - 10.2 | Singlet (s) | 1H | Aldehyde-H | Aldehyde protons are highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the C=O bond. |

| ~8.5 - 8.8 | Singlet (s) | 1H | Pyrimidine H-6 | This proton is on the aromatic pyrimidine ring, adjacent to the electron-withdrawing aldehyde group, leading to a downfield shift. |

| ~7.5 - 8.0 | Broad Singlet (br s) or Quartet (q) | 1H | NH | The chemical shift is variable and depends on solvent and concentration. Coupling to the methyl protons (³J ≈ 5 Hz) may be observed, resulting in a quartet. |

| ~3.1 - 3.3 | Doublet (d) | 3H | -CH₃ | The methyl protons are coupled to the N-H proton, resulting in a doublet. |

Predicted ¹³C NMR Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon environment.

| Predicted δ (ppm) | DEPT-135 | Assignment | Rationale |

| ~185 - 190 | CH | Aldehyde C=O | Carbonyl carbons of aldehydes are significantly downfield. |

| ~160 - 165 | C | C4 (C-N) | Carbons attached to nitrogen in a heteroaromatic ring are deshielded. |

| ~158 - 162 | C | C2 (C-Cl) | The electronegative chlorine atom and adjacent nitrogen atoms cause a strong downfield shift. |

| ~155 - 158 | CH | C6 | Aromatic CH carbon adjacent to the aldehyde and a nitrogen atom. |

| ~110 - 115 | C | C5 (C-CHO) | This quaternary carbon is attached to the aldehyde group. |

| ~28 - 32 | CH₃ | -CH₃ | Aliphatic methyl carbon attached to a nitrogen atom. |

The DEPT-135 spectrum is crucial for confirming these assignments by distinguishing the CH and CH₃ carbons from the quaternary carbons.

2D NMR for Unambiguous Assignments

To definitively connect the proton and carbon skeletons, 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

-

HSQC : Would show direct one-bond correlations between protons and the carbons they are attached to (e.g., Aldehyde-H to Aldehyde C=O, H-6 to C-6, and -CH₃ protons to the -CH₃ carbon).

-

HMBC : Is key for mapping longer-range connectivity (2-3 bonds). Expected key correlations would include:

-

The Aldehyde-H showing correlations to C-5 and C-6 .

-

The pyrimidine H-6 showing correlations to C-4 , C-5 , and potentially C-2 .

-

The -CH₃ protons showing a correlation to C-4 .

-

The N-H proton showing a correlation to C-4 and the -CH₃ carbon.

-

Caption: Predicted key HMBC correlations for structure verification.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.

Experimental Protocol: Mass Spectrometry

-

Ionization Method : Electrospray ionization (ESI) is a soft ionization technique suitable for this polar molecule, and it will likely produce a protonated molecular ion [M+H]⁺.

-

Mass Analyzer : A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is essential for determining the accurate mass and, consequently, the elemental formula.

-

MS/MS Analysis : Tandem mass spectrometry (MS/MS) of the isolated [M+H]⁺ ion will induce fragmentation, providing clues about the molecule's substructures.

Predicted Mass Spectrum and Interpretation

-

Molecular Ion Peak : The high-resolution mass spectrum should show a prominent ion cluster for [M+H]⁺ at m/z 172.0272 (for C₆H₇ClN₃O⁺). A crucial feature will be the isotopic pattern of chlorine: an A+2 peak (at m/z 174.0243) with approximately one-third the intensity of the A peak (m/z 172.0272), which is characteristic of a single chlorine atom.

-

Key Fragmentation Pathways :

-

Loss of CO (28 Da) : A common fragmentation for aldehydes, leading to a fragment at m/z 144.

-

Loss of Cl (35/37 Da) : Cleavage of the C-Cl bond.

-

Loss of CH₃ (15 Da) from the methylamino group.

-

Caption: Predicted major fragmentation pathways in ESI-MS/MS.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes vibrations of the chemical bonds.

Experimental Protocol: IR Spectroscopy

-

Technique : Attenuated Total Reflectance (ATR) is a common and convenient method for solid or liquid samples, requiring minimal sample preparation.

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition : A spectrum is typically collected from 4000 to 400 cm⁻¹.

Predicted IR Spectrum and Interpretation

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3350 - 3450 | N-H Stretch | Secondary Amine (N-H) |

| ~3000 - 3100 | C-H Stretch | Aromatic C-H |

| ~2900 - 3000 | C-H Stretch | Aliphatic C-H (-CH₃) |

| ~2800 - 2900 & ~2700-2800 | C-H Stretch | Aldehyde C-H (Fermi doublet) |

| ~1680 - 1710 | C=O Stretch | Aldehyde C=O |

| ~1580 - 1640 | C=N & C=C Stretch | Pyrimidine Ring |

| ~1000 - 1200 | C-N Stretch | Aryl-N and Alkyl-N |

| ~700 - 850 | C-Cl Stretch | C-Cl |

The presence of a sharp, strong band around 1700 cm⁻¹ (C=O), a medium band around 3400 cm⁻¹ (N-H), and the characteristic aldehyde C-H stretches would provide strong evidence for the proposed functional groups.

Synthesis as a Confirmation Tool

The synthetic route used to prepare the compound can also provide structural information. A plausible synthesis involves the reaction of 2,4-dichloro-5-pyrimidinecarboxaldehyde with methylamine. This reaction would be expected to substitute the more reactive chlorine at the C4 position, leading to the desired product.

Caption: Plausible synthetic workflow for the target compound.

Conclusion: A Convergent Approach to Structure Elucidation

The definitive structure of this compound can be confidently assigned through a convergent analysis of multiple spectroscopic techniques. ¹H and ¹³C NMR, augmented by 2D experiments, provide a detailed map of the carbon-hydrogen framework. High-resolution mass spectrometry confirms the elemental composition and offers corroborating structural evidence through its isotopic pattern and fragmentation. Finally, IR spectroscopy verifies the presence of the key functional groups. By integrating these distinct yet complementary datasets, researchers can achieve an unambiguous and trustworthy structural assignment, which is the essential first step in the journey of drug discovery and development.

References

-

PubChem. (n.d.). 4-Aminopyrimidine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloropyrimidine. Retrieved from [Link]

-

NIST Chemistry WebBook. (n.d.). Pyrimidine. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014).Introduction to Spectroscopy (5th ed.). Cengage Learning.

-

ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Retrieved from [Link]

- Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (1989).Tables of Spectral Data for Structure Determination of Organic Compounds (2nd ed.). Springer-Verlag.

Sources

"2-Chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde" synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-Chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound, a key building block in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical development. We will explore the core chemical transformations, delve into the mechanistic underpinnings of key reactions, provide detailed experimental protocols, and discuss the critical parameters that govern the success of the synthesis. The primary focus will be on the Vilsmeier-Haack formylation of a 2-chloro-4-(methylamino)pyrimidine precursor, with an alternative route from a dichlorinated intermediate also discussed.

Introduction: Significance of the Target Molecule

This compound (CAS No. 839708-50-8) is a substituted pyrimidine derivative of significant interest in the synthesis of complex heterocyclic compounds.[1][2] Its trifunctional nature—possessing a reactive aldehyde, a nucleophilically displaceable chlorine atom, and a secondary amine—makes it a versatile intermediate for constructing a wide array of molecular architectures, particularly those targeting kinases and other enzymes implicated in various diseases. The strategic placement of these functional groups allows for sequential and site-selective modifications, enabling the generation of diverse chemical libraries for drug discovery programs. Understanding its synthesis is therefore crucial for researchers aiming to leverage this valuable scaffold.

Primary Synthesis Pathway: Vilsmeier-Haack Formylation

The most direct and widely recognized route to this compound involves the formylation of 2-Chloro-N-methylpyrimidin-4-amine. This pathway leverages the classical Vilsmeier-Haack reaction, a powerful method for introducing a formyl group onto electron-rich aromatic and heteroaromatic systems.[3][4]

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to 2-Chloro-N-methylpyrimidin-4-amine as the immediate precursor. The formyl group at the C5 position is a clear indicator for a Vilsmeier-Haack reaction. The precursor itself can be derived from the regioselective mono-amination of 2,4-dichloropyrimidine.

Caption: Retrosynthetic analysis of the primary synthesis pathway.

Step 1: Synthesis of 2-Chloro-N-methylpyrimidin-4-amine

The synthesis begins with the reaction of 2,4-dichloropyrimidine with methylamine. This is a nucleophilic aromatic substitution (SNAr) reaction.

Causality Behind Experimental Choices:

-

Regioselectivity: The chlorine atom at the C4 position of the pyrimidine ring is generally more susceptible to nucleophilic attack than the chlorine at the C2 position. This is due to the greater electron-withdrawing effect of the nitrogen atom at position 3 on the C4 position. However, reactions with primary amines can sometimes yield mixtures.[5]

-

Stoichiometry and Temperature Control: To favor mono-substitution and prevent the formation of the 2,4-bis(methylamino)pyrimidine byproduct, it is critical to use a controlled amount of methylamine (typically ~1.0-1.2 equivalents). The reaction is often run at low temperatures (e.g., 0 °C to room temperature) to enhance selectivity and minimize side reactions.

Experimental Protocol:

-

Dissolve 2,4-dichloropyrimidine (1.0 eq) in a suitable solvent such as ethanol or isopropanol in a reaction vessel equipped with a stirrer and a thermometer.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of methylamine (1.1 eq, e.g., 40% in water) dropwise, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the product can be isolated by quenching the reaction with water and extracting with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2-Chloro-N-methylpyrimidin-4-amine.[6][7]

Step 2: Vilsmeier-Haack Formylation of 2-Chloro-N-methylpyrimidin-4-amine

This is the key step where the aldehyde functionality is introduced at the C5 position of the pyrimidine ring. The methylamino group at C4 acts as an activating group, making the electron-rich C5 position susceptible to electrophilic attack by the Vilsmeier reagent.

Mechanism and Rationale: The Vilsmeier-Haack reaction proceeds via a two-part mechanism.[8]

-

Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) reacts with N,N-dimethylformamide (DMF) to form the electrophilic chloroiminium ion, [ (CH₃)₂N=CHCl ]⁺, known as the Vilsmeier reagent.[4][9]

-

Electrophilic Aromatic Substitution: The electron-rich pyrimidine ring attacks the Vilsmeier reagent. The resulting intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde.[8]

Caption: Workflow of the Vilsmeier-Haack formylation reaction.

Experimental Protocol:

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, place anhydrous N,N-dimethylformamide (DMF) (5-10 eq).

-

Cool the DMF to 0 °C using an ice bath.

-

Add phosphorus oxychloride (POCl₃) (1.5-2.0 eq) dropwise to the cooled DMF, maintaining the temperature below 10 °C. Stir the mixture at this temperature for 30 minutes to pre-form the Vilsmeier reagent.

-

Add a solution of 2-Chloro-N-methylpyrimidin-4-amine (1.0 eq) in anhydrous DMF to the Vilsmeier reagent solution dropwise.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours.

-

Monitor the reaction by TLC or HPLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate or sodium acetate solution until the pH is ~7-8.[4]

-

The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.

Alternative Synthesis Pathway: From Dichlorinated Precursors

An alternative strategy involves the initial formylation and chlorination of a pyrimidine core, followed by selective amination.

Pathway Overview

This route begins with a readily available starting material like uracil, which undergoes formylation, followed by a double chlorination, and finally, a regioselective nucleophilic substitution with methylamine.

Caption: Alternative synthesis route starting from Uracil.

Key Steps and Rationale

-

Formylation of Uracil: Uracil is reacted with a Vilsmeier reagent (generated from DMF and thionyl chloride or POCl₃) to produce 2,4-dihydroxy-5-pyrimidinecarboxaldehyde.[10]

-

Chlorination: The dihydroxy intermediate is then treated with a strong chlorinating agent, typically neat phosphorus oxychloride (POCl₃) at reflux, to convert both hydroxyl groups into chlorine atoms, yielding 2,4-dichloro-5-pyrimidinecarboxaldehyde.[10]

-

Selective Amination: The final step is the reaction with methylamine. The presence of the electron-withdrawing formyl group at C5 further enhances the reactivity of the C4 position towards nucleophilic attack compared to the C2 position. This high degree of regioselectivity allows for the clean formation of the desired 2-chloro-4-(methylamino) isomer.

Data Summary

| Compound Name | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Key Role |

| 2,4-Dichloropyrimidine | 3934-20-1 | C₄H₂Cl₂N₂ | 148.98 | Starting Material (Pathway A) |

| 2-Chloro-N-methylpyrimidin-4-amine | 66131-68-8 | C₅H₆ClN₃ | 143.57 | Key Precursor (Pathway A) |

| 2,4-Dichloro-5-pyrimidinecarboxaldehyde | 35232-15-0 | C₅HCl₂N₂O | 176.98 | Key Intermediate (Pathway B) |

| This compound | 839708-50-8 | C₆H₆ClN₃O | 171.58 | Target Molecule |

Conclusion

The synthesis of this compound is most efficiently achieved via a two-step sequence involving the regioselective amination of 2,4-dichloropyrimidine followed by a Vilsmeier-Haack formylation. This pathway is robust and relies on well-established chemical transformations. An alternative route starting from uracil provides another viable, albeit longer, option. The choice of pathway will depend on the availability of starting materials, scalability requirements, and the specific expertise of the research team. Mastery of the reaction conditions, particularly for the selective amination and the Vilsmeier-Haack reaction, is paramount to achieving high yields and purity of this valuable synthetic intermediate.

References

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. organic-chemistry.org. [Link]

-

Patil, S. B., & Devan, S. S. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

- Mosslemin, M. H., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenxy-3H-indol-2-yl)aminomethylene malonaldehyde and its reactivity.

-

NROChemistry. Vilsmeier-Haack Reaction. [Link]

- Google Patents. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.

- Hou, C. J., et al. (2011). An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde.

- Google Patents.

-

Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

-

PubChem. 2-Chloro-N-methylpyrimidin-4-amine. National Center for Biotechnology Information. [Link]

-

Sakata, S., et al. (1991). Reaction of N-substituted cyclic amines with 2,4-dichloroquinazoline, 2,4-dichloropyrimidine, and its 5-methyl derivative. Journal of the Chemical Society, Perkin Transactions 1. [Link]

- Brown, D. J., & Nagamatsu, T. (1977). Unfused Pyrimidines, Part V. The Reaction of 2,4-Dichloropyrimidines with Secondary and Tertiary Amines. Australian Journal of Chemistry, 30(11), 2515-2525.

Sources

- 1. CAS 839708-50-8 | this compound - Synblock [synblock.com]

- 2. chemscene.com [chemscene.com]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 5. Reaction of N-substituted cyclic amines with 2,4-dichloroquinazoline, 2,4-dichloropyrimidine, and its 5-methyl derivative - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. 2-Chloro-N-methylpyrimidin-4-amine | C5H6ClN3 | CID 13758004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 9. ijpcbs.com [ijpcbs.com]

- 10. CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the Chemical Reactivity Profile of 2-Chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Modern Medicinal Chemistry

2-Chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde is a highly functionalized heterocyclic compound that has emerged as a pivotal building block in the synthesis of complex molecular architectures, particularly in the realm of drug discovery. Its strategic arrangement of reactive sites—a nucleophilic substitution-prone chloro group, a directing methylamino group, and an electrophilic carboxaldehyde—offers a rich and versatile chemical reactivity profile. This guide provides an in-depth exploration of the synthesis and core reactivities of this pyrimidine derivative, offering field-proven insights and detailed protocols to empower researchers in leveraging its synthetic potential. The strategic importance of chlorinated heterocycles is well-documented, with over 250 FDA-approved drugs containing this feature, highlighting the value of scaffolds like the one under discussion[1].

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 839708-50-8 | [2][3] |

| Molecular Formula | C₆H₆ClN₃O | [2][3] |

| Molecular Weight | 171.58 g/mol | [2][3] |

| Appearance | Solid (typical) | |

| Storage | 4°C, protect from light, stored under nitrogen | [3] |

Core Reactivity Profile: A Trifecta of Synthetic Handles

The chemical behavior of this compound is dominated by three key functional groups, each offering a distinct avenue for molecular elaboration. The pyrimidine core, being an electron-deficient aromatic system, predisposes the C2-chloro substituent to Nucleophilic Aromatic Substitution (SNAr) . The aldehyde at the C5 position is a classic electrophilic center, primed for Condensation Reactions . Finally, the interplay of these groups allows for sequential or one-pot reactions to construct fused heterocyclic systems, most notably Pyrimido[4,5-d]pyrimidines .

Caption: Workflow for the Vilsmeier-Haack formylation synthesis.

Experimental Protocol: Vilsmeier-Haack Formylation (Adapted)

This protocol is adapted from general procedures for the Vilsmeier-Haack formylation of activated heterocycles.[4]

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel, thermometer, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 3.0 equiv.) to 0 °C with an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 equiv.) dropwise to the cooled DMF, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30 minutes.

-

Substrate Addition: Dissolve the starting material, 2-chloro-4-(methylamino)pyrimidine (1.0 equiv.), in a suitable solvent like dichloromethane (DCM) or use neat if liquid, and add it dropwise to the Vilsmeier reagent.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralization and Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate or sodium hydroxide solution to a pH of 7-8. Extract the product with an organic solvent such as ethyl acetate or DCM (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Section 1: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The C2 position of the pyrimidine ring is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the two ring nitrogens. The chlorine atom serves as an excellent leaving group, facilitating SNAr reactions with a wide variety of nucleophiles. This reaction is a cornerstone for introducing diversity and building complexity from the parent scaffold.

Mechanistic Insight

The SNAr reaction on pyrimidines generally proceeds through a two-step addition-elimination mechanism via a resonance-stabilized anionic intermediate known as a Meisenheimer complex. However, recent studies suggest that for many heterocyclic systems, the reaction may proceed through a concerted mechanism where bond formation and bond breaking occur in a single transition state.[5] For practical purposes, the reaction involves the attack of a nucleophile on the electron-deficient carbon bearing the chloro group, followed by the expulsion of the chloride ion to restore aromaticity.

Caption: Simplified schematic of the SNAr reaction.

Key Transformations & Protocols

The displacement of the C2-chloro group with various primary and secondary amines is a facile and common transformation, often used in the synthesis of kinase inhibitors and other biologically active molecules.

Reaction Scheme: (Self-generated image of the reaction of this compound with a generic amine R₂NH)

Experimental Protocol: SNAr with Amines

This protocol is based on procedures for the amination of similar chloropyrimidine systems.[6][7]

-

Setup: To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., ethanol, NMP, or 1,4-dioxane), add the desired amine (1.1 - 1.5 equiv.).

-

Base: Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 - 2.0 equiv.) to scavenge the HCl generated during the reaction.

-

Reaction Conditions: Heat the reaction mixture under reflux or using microwave irradiation (e.g., 150 °C for 15-30 minutes).[8] Monitor the reaction by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purification: Partition the residue between water and an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.

Quantitative Data for Analogous Amination Reactions

| Amine Nucleophile | Conditions | Product | Yield | Reference |

| Indoline | NaOH, Ethanol, RT, 1h | 2-amino-4-(indolin-1-yl)-6-methoxypyrimidine-5-carbaldehyde | 60% | [6] |

| Various Amines | TEA, Ethanol, Reflux, 3h | Mono-aminated pyrimidines | Good | [6] |

Section 2: Condensation Reactions at the C5-Carboxaldehyde

The aldehyde functionality at the C5 position is a versatile handle for forming new carbon-carbon bonds through condensation reactions. These reactions are essential for extending the molecular framework and creating conjugated systems often found in dyes and pharmacologically active compounds.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups, Z-CH₂-Z'), catalyzed by a weak base.[2]

Reaction Scheme: (Self-generated image of the reaction of this compound with malononitrile)

Experimental Protocol: Knoevenagel Condensation with Malononitrile

This protocol is adapted from general procedures for the Knoevenagel condensation.[9][10][11]

-

Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) and an active methylene compound such as malononitrile (1.1 equiv.) in a suitable solvent like ethanol or water.[9]

-

Catalyst: Add a catalytic amount of a base, such as piperidine, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), or even a solid base catalyst.[9][10]

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating. The reaction is often rapid, and the product may precipitate from the solution. Monitor by TLC.

-

Work-up: If a precipitate forms, collect it by filtration, wash with cold solvent, and dry. If no precipitate forms, remove the solvent under reduced pressure and purify the residue.

-

Purification: The product can typically be purified by recrystallization from a suitable solvent (e.g., ethanol).

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a variation of the aldol condensation where the aldehyde reacts with a ketone in the presence of a base to form an α,β-unsaturated ketone (a chalcone-like structure) after dehydration.[6]

Experimental Protocol: Claisen-Schmidt Condensation with Acetophenone

This protocol is based on a reported procedure for a similar pyrimidine carbaldehyde.[6]

-

Setup: To a solution of this compound (1.0 equiv.) and acetophenone (1.0 equiv.) in ethanol, add a base such as sodium hydroxide (NaOH).

-

Reaction Conditions: Heat the reaction mixture to reflux for several hours (e.g., 3 hours).[6] Monitor the reaction by TLC.

-

Work-up: Cool the reaction mixture. The product, a pyrimidine-based chalcone, may precipitate. Isolate the solid by filtration.

-

Purification: Recrystallize the crude product from ethanol to yield the pure α,β-unsaturated ketone.

Section 3: Annulation Reactions for Fused Heterocycles

The dual reactivity of this compound makes it an excellent precursor for the synthesis of fused bicyclic systems. A particularly important class of compounds derived from this scaffold are the pyrimido[4,5-d]pyrimidines, which are prevalent in medicinal chemistry, especially as kinase inhibitors.[12][13]

Synthesis of Pyrimido[4,5-d]pyrimidines

This transformation is typically achieved by a condensation-cyclization sequence. The aldehyde at C5 reacts with a binucleophilic reagent, such as guanidine, followed by an intramolecular nucleophilic attack of the newly formed amino group onto the C4 position (after displacement of the C2-chloro group by an amino group from guanidine), leading to the fused ring system.

Caption: Reaction sequence for the formation of the pyrimido[4,5-d]pyrimidine core.

Experimental Protocol: Synthesis of a Pyrimido[4,5-d]pyrimidine Derivative

This is a generalized procedure based on established methods for the synthesis of this ring system from related precursors.[13][14]

-

Reactant Mixture: Combine this compound (1.0 equiv.) and guanidine hydrochloride (1.5 equiv.) in a solvent such as ethanol or isopropanol.

-

Base Addition: Add a base like sodium ethoxide or sodium methoxide (2.0 equiv.) to the mixture to liberate the free guanidine base.

-

Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and neutralize with a weak acid (e.g., acetic acid). The product may precipitate.

-

Isolation and Purification: Filter the solid product, wash with cold solvent and water, and dry. Further purification can be achieved by recrystallization.

Applications in Drug Discovery

The pyrimidine scaffold, and specifically derivatives of this compound, are of significant interest in medicinal chemistry. The pyrimido[4,5-d]pyrimidine core, readily accessible from this starting material, is a key feature in numerous Janus kinase (JAK) inhibitors, which are used in the treatment of autoimmune diseases and certain cancers.[15] The ability to rapidly generate a library of diverse compounds through the SNAr and condensation reactions described herein makes this a valuable starting point for structure-activity relationship (SAR) studies in the development of novel therapeutics, including kinase inhibitors.[12]

Conclusion

This compound presents a powerful and versatile platform for synthetic and medicinal chemists. Its well-defined and predictable reactivity at three distinct sites allows for controlled, stepwise elaboration into complex and diverse molecular structures. The protocols and insights provided in this guide serve as a foundational resource for researchers aiming to exploit the full synthetic potential of this valuable heterocyclic building block in the pursuit of novel chemical entities for drug discovery and development.

References

-

Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Available at: [Link]

-

The Knoevenagel Condensation - Organic Reactions. Available at: [Link]

-

Organic Syntheses Procedure. Available at: [Link]

-

Pyrimido [4,5-d] pyrimidines. Part I - ElectronicsAndBooks. Available at: [Link]

-

Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties - MDPI. Available at: [Link]

-

Process for the preparation of kinase inhibitors and intermediates thereof - Patent US-9643927-B1 - PubChem. Available at: [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]

-

(12) United States Patent - Googleapis.com. Available at: [Link]

-

Synthesis of new pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-6-methyl-4-methylsulfanylpyrimidine-2(1H)-thiones and guanidine - ResearchGate. Available at: [Link]

-

US Patent No. 8829195 - Regulations.gov. Available at: [Link]

-

Knoevenagel condensation of aldehydes with active methylene compounds... | Download Table - ResearchGate. Available at: [Link]

-

Simple and practical procedure for Knoevenagel condensation under solvent-free conditions - ResearchGate. Available at: [Link]

-

Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7 - Growing Science. Available at: [Link]

- US5521184A - Pyrimidine derivatives and processes for the preparation thereof - Google Patents.

-

Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides - Scirp.org. Available at: [Link]

-

Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Available at: [Link]

-

SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - MDPI. Available at: [Link]

-

Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities - Der Pharma Chemica. Available at: [Link]

-

Chemical compounds - Patent US-2022340592-A1 - PubChem - NIH. Available at: [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. Available at: [Link]

-

Nucleophilic aromatic substitution: Using microwave chemistry - Morressier. Available at: [Link]

-

Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH. Available at: [Link]

-

Preparation and Diagnosis of Pyrimidines Derivatives by Conventional And Microwave Ways. Available at: [Link]

-

High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions - PMC - NIH. Available at: [Link]

-

Concerted Nucleophilic Aromatic Substitutions - PMC - NIH. Available at: [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed. Available at: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. organicreactions.org [organicreactions.org]

- 3. chemscene.com [chemscene.com]

- 4. growingscience.com [growingscience.com]

- 5. chemistry.utah.edu [chemistry.utah.edu]

- 6. mdpi.com [mdpi.com]

- 7. High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nucleophilic aromatic substitution: Using microwave chemistry [morressier.com]

- 9. asianpubs.org [asianpubs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Process for the preparation of kinase inhibitors and intermediates thereof - Patent US-9643927-B1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

The Versatile Cornerstone: A Technical Guide to 2-Chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde in Heterocyclic Synthesis

Abstract

This in-depth technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals on the strategic applications of 2-Chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde as a pivotal starting material in the synthesis of diverse and biologically significant heterocyclic scaffolds. We will explore the synthesis of this key building block and delve into its reactivity, focusing on cyclocondensation reactions to form fused pyrimidine systems such as pyrimido[4,5-d]pyrimidines and pyrazolo[3,4-d]pyrimidines. This guide emphasizes the causality behind experimental choices, provides detailed, validated protocols, and is grounded in authoritative references to ensure scientific integrity and practical utility in a drug discovery context.

Introduction: The Strategic Importance of the Pyrimidine Scaffold

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic the purine bases of DNA and RNA.[1] Fused pyrimidine systems, in particular, exhibit a wide spectrum of biological activities, including but not limited to, diuretic, antimicrobial, antifolate, anti-inflammatory, and anticancer properties.[2][3] Many of these activities stem from their ability to act as kinase inhibitors, a critical class of drugs in oncology and immunology.[4][5] The strategic functionalization of the pyrimidine core allows for the fine-tuning of steric and electronic properties, enabling precise interactions with biological targets.

This compound (1) is a highly versatile and reactive intermediate that serves as a cornerstone for the construction of a multitude of fused heterocyclic systems. Its unique arrangement of functional groups—a reactive aldehyde at the 5-position, a displaceable chlorine atom at the 2-position, and a methylamino group at the 4-position—provides a rich platform for a variety of chemical transformations. This guide will illuminate the pathways to harness the synthetic potential of this key building block.

Synthesis of the Starting Material: this compound (1)

A reliable and scalable synthesis of the title compound is paramount for its widespread application. While several routes can be envisaged, a common and effective strategy involves the functionalization of a pre-formed pyrimidine ring. One plausible approach begins with the Vilsmeier-Haack formylation of a suitable pyrimidine precursor, which introduces the aldehyde group at the 5-position.[6][7][8] Alternatively, a more direct route involves the selective reaction of 2,4-dichloro-5-formylpyrimidine with methylamine.

Synthetic Pathway Overview

A practical synthetic route commences with 2,4-dichloro-5-formylpyrimidine (2), which can be prepared from uracil through a Vilsmeier-Haack reaction followed by chlorination with a reagent like phosphorus oxychloride.[9] The differential reactivity of the two chlorine atoms in compound 2 allows for selective nucleophilic aromatic substitution (SNAr). The chlorine at the 4-position is generally more susceptible to nucleophilic attack than the one at the 2-position, especially with an electron-withdrawing formyl group at the 5-position.[10][11] This regioselectivity enables the introduction of the methylamino group at the C4 position.

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. ijpcbs.com [ijpcbs.com]

- 9. CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Reaction of N-substituted cyclic amines with 2,4-dichloroquinazoline, 2,4-dichloropyrimidine, and its 5-methyl derivative - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Unlocking the Therapeutic Potential of 2-Chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde: A Technical Guide to Investigating its Biological Activity

Introduction: The Pyrimidine Scaffold as a Cornerstone of Modern Drug Discovery

The pyrimidine ring is a foundational heterocyclic motif in medicinal chemistry, integral to the structure of nucleic acids and a plethora of approved therapeutic agents.[1] Its unique physicochemical properties, including the ability to form multiple hydrogen bonds and act as a bioisostere for other aromatic systems, have made it a "privileged scaffold" in drug design.[2] Pyrimidine derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antibacterial properties.[1] This guide focuses on a specific, yet under-explored derivative, 2-Chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde , and outlines a comprehensive strategy to elucidate its potential biological activities.

This molecule possesses three key structural features that suggest significant, untapped therapeutic potential:

-

The Pyrimidine Core: A well-established pharmacophore known to interact with a wide array of biological targets.[2]

-

A Chlorine Substituent: The presence of a reactive chlorine atom at the 2-position introduces the possibility of covalent interactions with target proteins, a mechanism that can lead to enhanced potency and duration of action.

-

A Carboxaldehyde Group: This versatile functional group can participate in key binding interactions or serve as a synthetic handle for the development of focused compound libraries.[3]

Given the lack of direct studies on this specific compound, this technical guide will propose two primary avenues of investigation based on structure-activity relationships of analogous compounds: its potential as a kinase inhibitor for anticancer applications and its role as a modulator of the NF-κB signaling pathway for anti-inflammatory effects.

Part 1: Investigation of Anticancer Activity via Kinase Inhibition

The dysregulation of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention.[4] The pyrimidine scaffold is a common feature in many FDA-approved kinase inhibitors.[5] The structural resemblance of the pyrimidine ring to the adenine core of ATP allows these molecules to competitively bind to the ATP-binding site of kinases.[6]

Scientific Rationale: Covalent Inhibition of Oncogenic Kinases

The chloro-substituent on the pyrimidine ring of our target compound is of particular interest. Halogenated aromatic heterocycles, including chloropyrimidines, have been identified as "warheads" for covalent inhibitors.[7] These inhibitors form an irreversible bond with a non-catalytic cysteine residue near the ATP-binding pocket of certain kinases, leading to sustained target inhibition.[6] This covalent mechanism can offer advantages in terms of potency and duration of action over reversible inhibitors.

Experimental Workflow for Kinase Inhibitor Profiling

A systematic, multi-tiered approach is proposed to evaluate the kinase inhibitory potential of this compound.

The initial step involves screening the compound against a broad panel of kinases to identify potential targets.

Protocol:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Assay Plate Preparation: Dispense the compound into a multi-well assay plate at a final concentration of 10 µM. Include appropriate positive (known inhibitor) and negative (DMSO vehicle) controls.

-

Kinase Reaction: Initiate the kinase reaction by adding the kinase, substrate, and ATP to the wells. Utilize a commercial kinase profiling service (e.g., Reaction Biology, Eurofins) that employs a radiometric or fluorescence-based detection method.[8]

-

Data Analysis: Measure kinase activity and calculate the percent inhibition relative to the DMSO control. A hit is typically defined as >50% inhibition at the screening concentration.

For the identified "hit" kinases, a dose-response analysis will be performed to determine the half-maximal inhibitory concentration (IC50).

Protocol:

-

Serial Dilution: Prepare a series of 2-fold dilutions of the compound, typically ranging from 100 µM to 1 nM.

-

Kinase Assay: Perform the kinase assay for each concentration as described in Step 1.

-

Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

| Parameter | Description | Example Value |

| Kinase Target | Specific kinase inhibited | Kinase X |

| IC50 (nM) | Half-maximal inhibitory concentration | 50 |

| Hill Slope | Steepness of the dose-response curve | 1.2 |

| R² | Goodness of fit of the curve | >0.98 |

To investigate the potential for covalent inhibition, time-dependent inhibition assays and mass spectrometry will be employed.

Protocol:

-

Time-Dependent Inhibition: Pre-incubate the kinase with the compound for varying periods (0, 15, 30, 60, 120 minutes) before initiating the kinase reaction with ATP. A time-dependent decrease in IC50 suggests covalent binding.

-

Intact Protein Mass Spectrometry: Incubate the kinase with an excess of the compound and analyze the protein by LC-MS. A mass shift corresponding to the molecular weight of the compound will confirm covalent adduction.

The anticancer activity will be validated in relevant cancer cell lines.

Protocol:

-

Cell Viability Assay: Treat cancer cell lines known to be dependent on the identified target kinase with increasing concentrations of the compound. Cell viability can be assessed using assays such as MTT or CellTiter-Glo®.[9]

-

Target Engagement Assay: Measure the phosphorylation of the direct downstream substrate of the target kinase in treated cells via Western blotting or ELISA to confirm target engagement in a cellular context.

-

Apoptosis and Cell Cycle Analysis: Utilize flow cytometry to assess the induction of apoptosis (e.g., Annexin V staining) and cell cycle arrest in treated cells.[10]

| Cell Line | Target Kinase | GI50 (µM) | Apoptosis Induction |

| HCT116 (Colon) | Kinase X | 1.5 | Yes |

| A549 (Lung) | Kinase X | 2.3 | Yes |

| MCF-7 (Breast) | Kinase Y (not a target) | >50 | No |

Part 2: Investigation of Anti-Inflammatory Activity via NF-κB Pathway Modulation

Chronic inflammation is a key driver of numerous diseases, and the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a master regulator of the inflammatory response.[11] The NF-κB signaling pathway controls the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[12]

Scientific Rationale: Targeting IKK Complex for NF-κB Inhibition

The activation of the canonical NF-κB pathway is dependent on the IκB kinase (IKK) complex, which phosphorylates the inhibitory protein IκBα, leading to its degradation and the subsequent translocation of NF-κB to the nucleus.[13] The IKK complex, particularly the IKKβ subunit, is a validated target for anti-inflammatory drug discovery.[14] Pyrimidine-based compounds have been reported as inhibitors of kinases involved in inflammatory signaling pathways.

Experimental Workflow for Validating NF-κB Inhibition

A focused workflow will be used to assess the ability of this compound to inhibit NF-κB signaling.

This cell-based assay provides a direct readout of NF-κB transcriptional activity.

Protocol:

-

Cell Line: Utilize a stable cell line (e.g., HEK293) expressing a luciferase reporter gene under the control of an NF-κB response element.

-

Treatment: Pre-treat the cells with various concentrations of the compound for 1 hour.

-

Stimulation: Induce NF-κB activation with a known agonist, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).

-

Luciferase Assay: After an appropriate incubation period (e.g., 6-8 hours), lyse the cells and measure luciferase activity. A reduction in luciferase signal indicates inhibition of the NF-κB pathway.[15]

This biochemical assay will determine if the compound acts upstream by inhibiting the IKK complex.

Protocol:

-

Cell Culture and Treatment: Use a relevant cell line, such as RAW 264.7 macrophages. Treat the cells with the compound prior to stimulation with LPS.

-

Western Blotting: Prepare cell lysates at various time points post-stimulation and perform Western blot analysis using antibodies specific for phosphorylated IκBα and total IκBα. Inhibition of IκBα phosphorylation and degradation would suggest IKK inhibition.[16]

This assay will assess the functional downstream consequences of NF-κB inhibition.

Protocol:

-

Cell Culture and Treatment: Treat primary human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line with the compound, followed by LPS stimulation.

-

Cytokine Measurement: Collect the cell culture supernatant after 24 hours and measure the levels of key pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.

| Assay | Endpoint | Expected Outcome with Active Compound |

| NF-κB Reporter Assay | Luciferase Activity | Decreased |

| Western Blot | p-IκBα Levels | Decreased |

| ELISA | TNF-α, IL-6 Secretion | Decreased |

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel therapeutic agents. Its structural features, particularly the privileged pyrimidine core and the reactive chloro-substituent, suggest a high probability of interesting biological activity. The experimental workflows detailed in this guide provide a robust and logical framework for systematically investigating its potential as both a kinase inhibitor for oncology and an NF-κB pathway modulator for inflammatory diseases.

Positive results from these initial studies would warrant further investigation, including lead optimization through medicinal chemistry to improve potency and selectivity, comprehensive pharmacokinetic and pharmacodynamic profiling, and eventual in vivo efficacy studies in relevant animal models. The exploration of this compound and its derivatives could lead to the discovery of new chemical entities with significant therapeutic potential.

References

-

Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]

-

Liu, F., Xia, Y., & Li, F. (2020). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 11, 588911. [Link]

-

Sun, S. C. (2017). The non-canonical NF-κB pathway in immunity and inflammation. Nature reviews. Immunology, 17(9), 545–558. [Link]

-

Oeckinghaus, A., & Ghosh, S. (2009). The NF-kappaB family of transcription factors and its regulation. Cold Spring Harbor perspectives in biology, 1(4), a000034. [Link]

-

Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. [Link]

-

Al-Obeidi, F. A., & Lam, K. S. (2020). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie, e2400163. [Link]

-

Wikipedia. (2024). NF-κB. [Link]

-

Scott, J. S., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC medicinal chemistry, 11(10), 1119–1133. [Link]

-

Patil, S. M., et al. (2025). Pharmacophore Optimization using Pharmacophore Mapping, QSAR, Docking, and ADMET Screening of Novel Pyrimidines Derivatives as Anticancer DNA Inhibitors. Letters in Organic Chemistry, 22(1), 37-55. [Link]

-

Sforza, S., et al. (2019). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. Molecules (Basel, Switzerland), 24(23), 4299. [Link]

-

Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

-

Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1119-1133. [Link]

-

O'Connor, R. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers, 10(9), 329. [Link]

-

Kumar, S., & Singh, B. (2021). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). CoLab. [Link]

-

Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of medicinal chemistry, 64(16), 11947–11961. [Link]

-

Mulero, M. C., et al. (2021). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. International journal of molecular sciences, 22(16), 8875. [Link]

-

Goel, K., et al. (2025). A review on pyrimidine-based pharmacophore as a template for the development of hybrid drugs with anticancer potential. Molecular diversity. [Link]

-